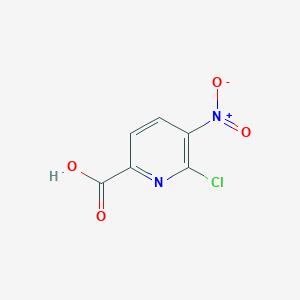![molecular formula C9H7ClN2O2S B1349234 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol CAS No. 58695-63-9](/img/structure/B1349234.png)
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is a chemical compound with the molecular formula C9H7ClN2O2S . It is a type of oxadiazole, a class of organic compounds that possess a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
Oxadiazoles, including “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthetic approach involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecular structure of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles can vary widely depending on the specific substituents and reaction conditions. For instance, oxadiazoles can undergo reactions such as cyclization and nucleophilic alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” are not explicitly mentioned in the search results. However, it’s known that the properties of oxadiazoles can vary depending on the specific substituents and their positions in the ring .
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Characterization
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol and its derivatives have been a subject of interest in chemical synthesis. Studies have focused on synthesizing novel compounds involving this structure and characterizing them using various techniques such as NMR, IR, and elemental analysis. For example, a study by Li Ying-jun (2012) synthesized a novel compound containing a 1,3,4-oxadiazole derivative and determined its structure using NMR and other techniques (Li Ying-jun, 2012).
2. Corrosion Inhibition
Research has explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. A study by P. Ammal et al. (2018) assessed the corrosion inhibition ability of such derivatives towards mild steel in sulfuric acid, revealing their potential in protective applications (P. Ammal, M. Prajila, A. Joseph, 2018).
3. Herbicidal Activity
The herbicidal activity of 1,3,4-oxadiazole derivatives has been investigated, particularly against graminaceous plants. H. Tajik and A. Dadras (2011) synthesized a series of these compounds and tested their effectiveness against various weeds, suggesting their utility in agricultural settings (H. Tajik, A. Dadras, 2011).
4. Antimicrobial and Antifungal Properties
These compounds have shown promise in antimicrobial and antifungal applications. T. Karabasanagouda et al. (2007) synthesized a range of 1,3,4-oxadiazoles with alkylthio and alkylsulphonyl phenoxy moieties, which demonstrated significant antimicrobial activities (T. Karabasanagouda, A. V. Adhikari, N. S. Shetty, 2007).
5. Antioxidant Potential
The antioxidant potential of these compounds has been studied, with N. Shehzadi et al. (2018) exploring the radical scavenging activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Their research suggests these compounds could induce endogenous defence systems against oxidation (N. Shehzadi, K. Hussain, M. T. Khan, et al., 2018).
Direcciones Futuras
The future directions for research on “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles could involve further exploration of their potential biological activities and therapeutic applications . Additionally, the development of new synthetic strategies could enable the production of novel oxadiazole derivatives with improved properties .
Propiedades
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAIEILHYCYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNC(=S)O2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361591 |
Source


|
| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol | |
CAS RN |
58695-63-9 |
Source


|
| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)
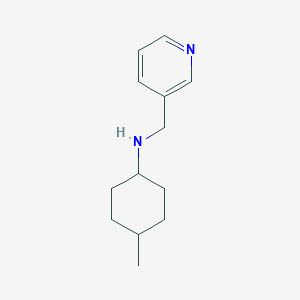

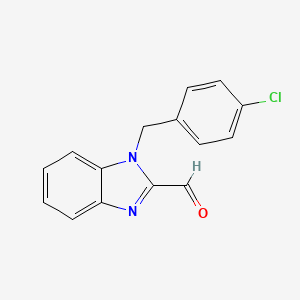
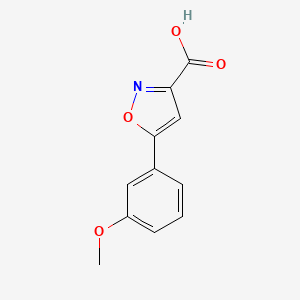
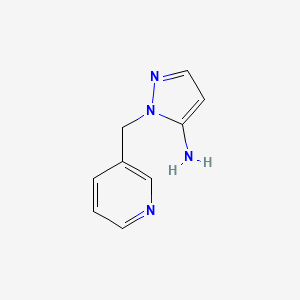
![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)

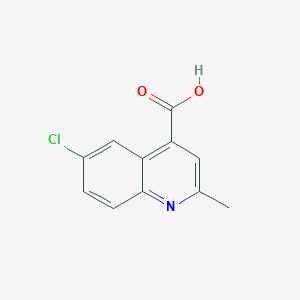

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)

